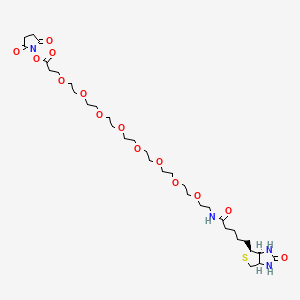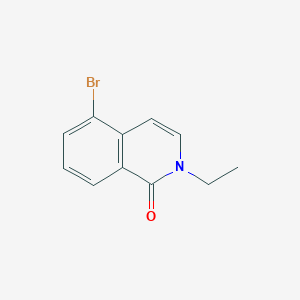
5-Bromo-2-ethylisoquinolin-1(2H)-one
Overview
Description
5-Bromo-2-ethylisoquinolin-1(2H)-one, also known as 5-BEIQ, is a heterocyclic compound belonging to the isoquinolinone family. It is a colorless solid with a molecular weight of 287.2 g/mol and a melting point of 134-135°C. 5-BEIQ is an important intermediate used in the synthesis of a variety of pharmaceuticals, including anti-tumor, anti-inflammatory and anti-ulcer agents. It is also used in the synthesis of organic compounds, such as amines, esters, and amides.
Scientific Research Applications
Synthesis Improvement
5-Bromo-2-ethylisoquinolin-1(2H)-one and related compounds are crucial intermediates in drug discoveries. Innovations in synthesis techniques, such as introducing a telescoping process, have streamlined the production of similar compounds, enhancing efficiency and purity which is vital for quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Methodological Advances
A versatile method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds has been demonstrated. The approach involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence, showcasing the compound's adaptability in complex chemical syntheses (Freeman et al., 2023).
Biochemical Evaluation
Compounds related to 5-Bromo-2-ethylisoquinolin-1(2H)-one have been evaluated for their biochemical properties, such as inhibition of steroid 5alpha reductases. The inhibitory activity varies based on the structural features of the heterocycle and the size of substituents, highlighting the compound's potential in therapeutic applications (Baston, Palusczak, & Hartmann, 2000).
Spectroscopic Characterization and Biological Evaluation
The Schiff base ligand derived from 5-Bromo-2-ethylisoquinolin-1(2H)-one and its metal complexes have been characterized spectroscopically and evaluated for their antibacterial, antifungal, and antioxidant activities. This study provides insights into the compound's potential in developing new pharmaceutical agents with antibacterial and antifungal properties (Siddappa & Mayana, 2014).
Synthetic Applications and Ligand Binding
5-Bromo-2-ethylisoquinolin-1(2H)-one has also been used in the synthesis of complex molecular structures like spirooxazines and spiropyrans. Its derivatives have been evaluated as ligands for sigma receptors, emphasizing the compound's role in the synthesis of bioactive molecules and its relevance in pharmacological research (Voloshin et al., 2008).
properties
IUPAC Name |
5-bromo-2-ethylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-13-7-6-8-9(11(13)14)4-3-5-10(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABPJRPGOQGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethylisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



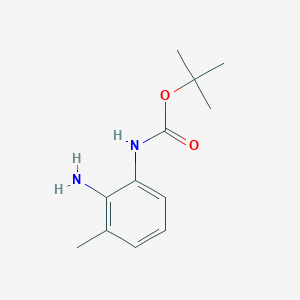



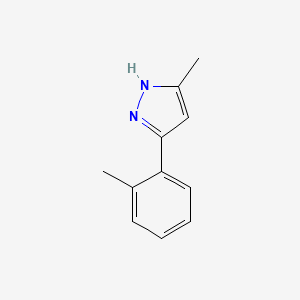
![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)
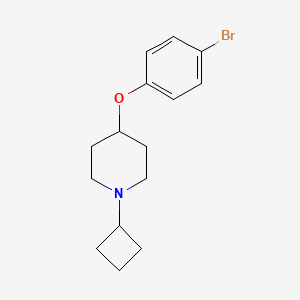



![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)
